molecular formula C10H15N3 B1305363 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine CAS No. 22790-82-5

5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B1305363
CAS No.: 22790-82-5
M. Wt: 177.25 g/mol
InChI Key: FARGKMUKCFJLSU-UHFFFAOYSA-N
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Description

5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H15N3 It is characterized by a pyridine ring substituted with a pyrrolidine ring at the second position and an amine group at the fifth position

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted amines .

Scientific Research Applications

5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is unique due to its combination of a pyridine ring with a pyrrolidine ring and an amine group. This structure provides a versatile scaffold for the development of compounds with diverse biological activities and chemical properties .

Biological Activity

5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, a compound with the molecular formula C₁₁H₁₄N₂, has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyridine ring substituted with a 1-methylpyrrolidine group, which influences its interaction with various biological targets. The specific substitution pattern is believed to contribute to its distinct pharmacological properties compared to structurally similar compounds.

Pharmacological Properties

Research indicates that this compound exhibits several notable biological activities:

  • Collagen Prolyl-4-Hydroxylase Inhibition : The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis. This inhibition can have implications for fibrosis and other connective tissue disorders.
  • Antinociceptive Effects : Studies have shown that this compound interacts with cholinergic receptors, leading to significant antinociceptive effects. This suggests potential applications in pain management.
  • Nicotinic Receptor Modulation : The compound has been investigated for its ability to bind to nicotinic acetylcholine receptors (nAChRs), which are implicated in various central nervous system (CNS) disorders. Its modulation of these receptors may offer therapeutic avenues for conditions such as anxiety and depression .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Binding : The compound's affinity for nAChRs suggests that it may act as an agonist or antagonist depending on the receptor subtype and context of use. This duality could be leveraged in developing treatments for neurodegenerative diseases and mood disorders .
  • Enzymatic Inhibition : By inhibiting collagen prolyl-4-hydroxylase, the compound may disrupt pathways involved in fibrogenesis, presenting a potential strategy for treating fibrotic diseases.

Study 1: Antinociceptive Effects

In a preclinical study assessing the antinociceptive properties of this compound, researchers administered varying doses in animal models. Results showed significant pain relief compared to control groups, indicating its potential as an analgesic agent. The study highlighted the importance of cholinergic pathways in mediating these effects.

Study 2: Nicotinic Receptor Interaction

A separate investigation focused on the interaction of this compound with nAChRs in vitro. It was found to selectively bind to α4β2 nAChRs, leading to enhanced neurotransmitter release. This mechanism is particularly relevant for developing treatments for cognitive deficits associated with Alzheimer’s disease and other neurodegenerative conditions .

Comparative Analysis with Similar Compounds

The following table summarizes structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
3-(1-Methylpyrrolidin-2-yl)pyridineN-methylpyrrolidine at position 3Potentially different receptor interactions
N,6-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amineAdditional methyl group at position 6Enhanced lipophilicity and bioactivity
4-(1-Methylpyrrolidin-2-yl)pyridineN-methylpyrrolidine at position 4Varying pharmacological profiles

Properties

IUPAC Name

5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARGKMUKCFJLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945471
Record name 5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22790-82-5
Record name 2-Pyridinamine, 5-(1-methyl-2-pyrrolidinyl)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022790825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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